
6,7-Dehydro Prednisolone 21-Acetate
Übersicht
Beschreibung
6,7-Dehydro Prednisolone 21-Acetate, also known as this compound, is a useful research compound. Its molecular formula is C23H28O6 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Expedient Synthesis from Prednisolone
A novel approach to synthesize 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone has been developed, utilizing a unique Mattox rearrangement. This method offers insights into the oxidation of silyl Δ(19,20)-enol ethers and the structural factors affecting oxidation success, contributing significantly to the chemical understanding and potential applications of corticosteroid derivatives (Hulcoop & Shapland, 2013).
Facile Synthesis of Corticosteroids Prodrugs
Research has also been conducted on synthesizing corticosteroids prodrugs from hydrocortisone acetate, leading to the creation of novel compounds with potential therapeutic applications. This study not only highlights the synthetic pathways but also discusses the quantum chemical calculations of the newly synthesized prodrugs, providing a foundation for further development of corticosteroid-based treatments (Sethi et al., 2017).
Drug Delivery Systems
Dual-Responsive Core Cross-Linked Micelles
A study introduced a drug delivery system for prednisolone 21-acetate based on dual-responsive core cross-linked micelles, prepared efficiently by alkyne-azide click chemistry. This system demonstrated a significant improvement in drug loading efficiency and offered controlled release mechanisms under specific physiological conditions, suggesting a potential for improved therapeutic efficacy with minimal side effects (Cao et al., 2016).
Modified Release Microspheres
Polylactide microspheres have been used to encapsulate prednisolone 21-acetate, aiming for a modified drug release. The characterization of these microspheres revealed insights into their morphology, drug content, and in vitro release behavior, indicating their utility in creating more effective corticosteroid therapies with controlled delivery profiles (Giunchedi et al., 2000).
Metabolism Studies
Metabolism in Human and Animal Models
Research has explored the metabolism of prednisolone 21-acetate in human skin and hairless mouse skin, identifying the distribution of hydrolytic enzymes responsible for converting prednisolone 21-acetate to prednisolone. These studies provide valuable information on how prednisolone 21-acetate is processed at the site of application, influencing its pharmacokinetics and efficacy (Hikima et al., 2001).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 6,7-Dehydro Prednisolone 21-Acetate are likely to be similar to those of other corticosteroids, given its structural similarity . Corticosteroids primarily target glucocorticoid receptors, which are found in almost every cell in the body. These receptors play a crucial role in regulating a wide variety of physiological processes, including immune response and inflammation .
Mode of Action
The interaction of this compound with its targets is likely to involve binding to glucocorticoid receptors, leading to changes in gene transcription. This can result in a wide range of effects, including anti-inflammatory and immunosuppressive actions .
Biochemical Pathways
It is known that corticosteroids can affect a wide range of pathways, including those involved in immune response, inflammation, and metabolism .
Pharmacokinetics
It is known that prednisolone, a similar compound, is predominantly excreted in the urine . Prednisolone can be reversibly metabolized to prednisone, which is then further metabolized .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by glucocorticoid receptors. These could include suppression of immune response, reduction of inflammation, and changes in metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as age, sex, and health status can influence how the compound is metabolized and its overall efficacy .
Biochemische Analyse
Biochemical Properties
It is known that Prednisolone, the parent compound, interacts with glucocorticoid receptors, proteins, and other biomolecules in the body
Cellular Effects
Prednisolone, the parent compound, has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Prednisolone, the parent compound, exerts its effects at the molecular level by binding to glucocorticoid receptors, inhibiting or activating enzymes, and changing gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Dosage Effects in Animal Models
It is known that Prednisolone, the parent compound, can have threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
Prednisolone, the parent compound, is known to be metabolized in the liver
Transport and Distribution
It is known that Prednisolone, the parent compound, is distributed throughout the body and can cross cell membranes
Subcellular Localization
Prednisolone, the parent compound, is known to localize in the cytoplasm when it binds to glucocorticoid receptors
Eigenschaften
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-6,8,10,16-18,20,26,28H,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYYRILTTRZHTJ-JZYPGELDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595068 | |
| Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2427-45-4 | |
| Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


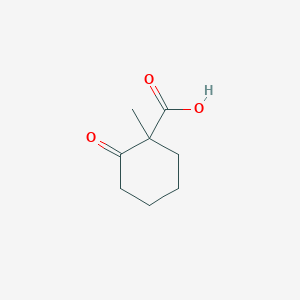
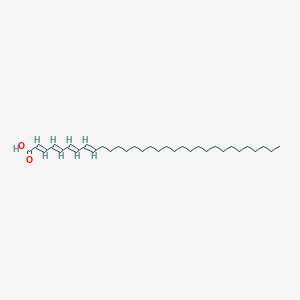

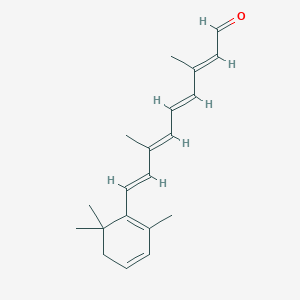

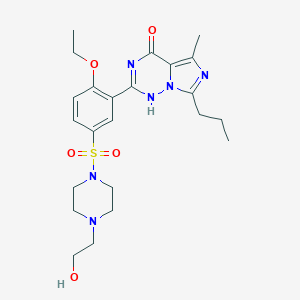
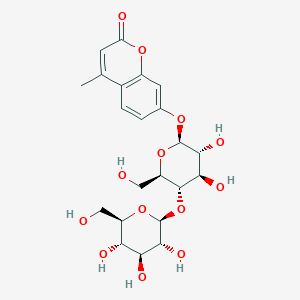

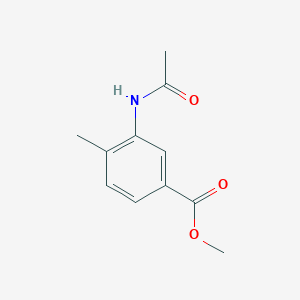
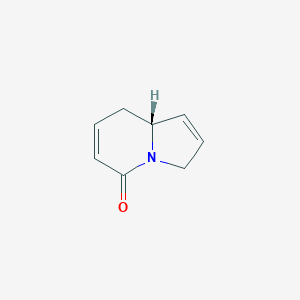
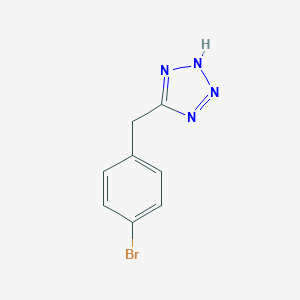
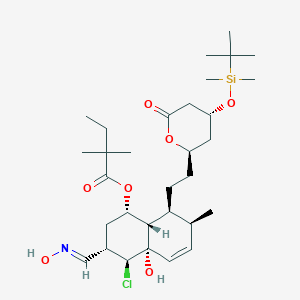
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)

